1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile
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Overview
Description
1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile is an organic compound that features an aziridine ring, a three-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of haloamines and amino alcohols. In this method, an amine functional group displaces an adjacent halide in an intramolecular nucleophilic substitution reaction to generate the aziridine ring . Another method involves the addition of nitrenes to alkenes, which can be generated in situ from organic azides or other precursors .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures or the conversion of aminoethanol to its sulfate ester followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine ring is highly strained, making it reactive towards nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Ring-Opening: Reagents such as sodium azide, triphenylphosphine, and various acids can be used to facilitate ring-opening reactions.
Oxidation and Reduction:
Major Products:
Scientific Research Applications
1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Aziridine derivatives are explored for their potential as chemotherapeutic agents due to their ability to alkylate DNA and proteins.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: Its reactivity towards nucleophiles makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile primarily involves the ring-opening reactions facilitated by nucleophiles. The high strain energy of the aziridine ring promotes its reactivity, leading to the formation of alkylated products . This reactivity is particularly useful in targeting thiol groups in proteins, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Aziridine-2-carboxylic Acid Derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity towards nucleophiles.
Mitomycin C: A chemotherapeutic agent that also contains an aziridine ring and functions through DNA alkylation.
Uniqueness: The presence of the 4-methylphenyl group may enhance its stability and modify its interaction with biological targets compared to other aziridine derivatives .
Properties
CAS No. |
75985-11-4 |
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Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]aziridine-2-carbonitrile |
InChI |
InChI=1S/C11H12N2/c1-9-2-4-10(5-3-9)7-13-8-11(13)6-12/h2-5,11H,7-8H2,1H3 |
InChI Key |
WPDOLUNSZXEAOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC2C#N |
Origin of Product |
United States |
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